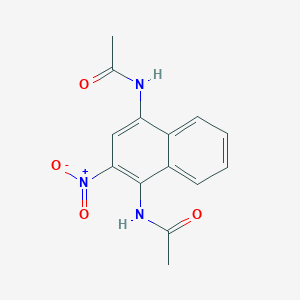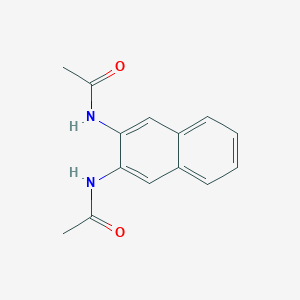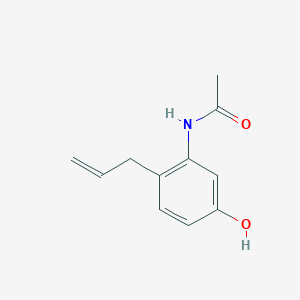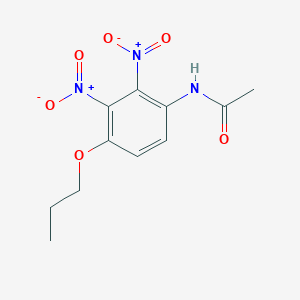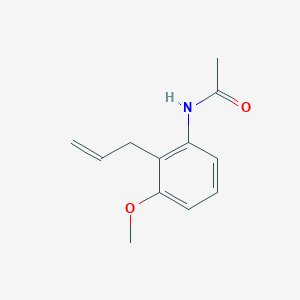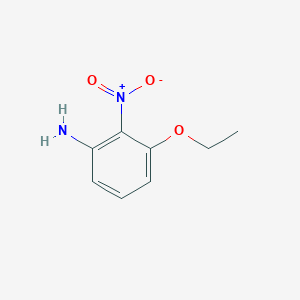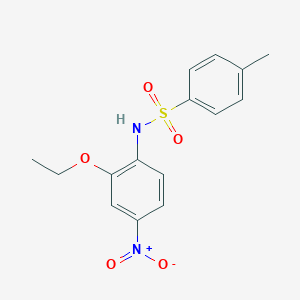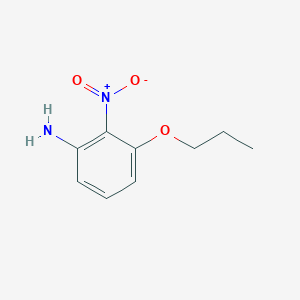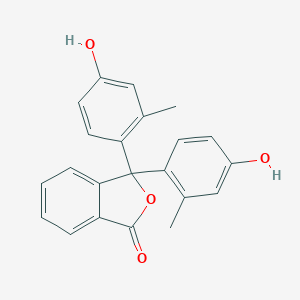
3,3-Bis(4-hydroxy-2-methylphenyl)-1-isobenzofuranone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3-bis(4-hydroxy-2-methylphenyl)-1-isobenzofuranone is a member of benzofurans.
Scientific Research Applications
Mannich Reaction and Polymer Synthesis
3,3-Bis(4-hydroxy-2-methylphenyl)-1-isobenzofuranone, a derivative of phenolphthalein, has been utilized in the Mannich reaction, leading to the synthesis of novel benzoxazines. These compounds retain the lactone structure in their molecular framework and transform into quinoid structures in basic mediums. This chemical process is significant for creating materials with high thermal stability and char yield, suitable for applications in heat-resistant materials and coatings (Cao, Xu, Liu, & Yu, 2006).
Antimicrobial Activity
A benzoisofuranone derivative, closely related to 3,3-bis(4-hydroxy-2-methylphenyl)-1-isobenzofuranone, has been isolated from the stem bark of Murraya koenigii. This compound, along with other alkaloids, exhibited antimicrobial activity with minimum inhibitory concentrations in a specific range. This suggests its potential use in the development of new antimicrobial agents (Rahman & Gray, 2005).
Synthesis of Precursors for Thermally Stable Plastics
Compounds like 4,4′-Dihydroxy-3,3′-dinitrodiphenyl ether and 1,3-bis(4-Hydroxy-3-nitrophenoxy) benzene, which are valuable precursors for the synthesis of 3,3-bis(4-hydroxy-2-methylphenyl)-1-isobenzofuranone, are important for producing thermally stable plastics. These plastics, such as polyamides and polyimides, have applications in semiconductor technology and as protective films (Imoto et al., 2010).
High Spin Mononuclear Iron(III) Complexes
The compound plays a role in the formation of high spin mononuclear iron(III) complexes with Schiff base ligands. These complexes, with their distinct magnetic properties and structural versatility, have potential applications in magnetic materials and catalysis (Pogány et al., 2017).
Novel Pathway for Bacterial Metabolism
A related compound, Bisphenol A (BPA), is metabolized by bacteria through a unique pathway involving oxidative skeletal rearrangement. This pathway's understanding is crucial for bioremediation and environmental cleanup efforts, as BPA is a common environmental pollutant (Spivack, Leib, & Lobos, 1994).
Peroxidative Oxidation Catalysis
The compound's derivatives have been used in the synthesis of copper (II) complexes, which show potential as catalysts for the peroxidative oxidation of alkanes and alcohols. This catalytic activity is significant in organic synthesis and industrial processes (Sutradhar et al., 2018).
Biphenyl Synthase and Polyketide Synthesis
The compound has been studied in the context of biphenyl synthase, a key enzyme in the formation of biphenyls and dibenzofurans. Understanding its role in this enzymatic pathway can help in the synthesis of these compounds, which have applications in pharmaceuticals and agrochemicals (Liu et al., 2007).
properties
CAS RN |
4270-78-4 |
|---|---|
Product Name |
3,3-Bis(4-hydroxy-2-methylphenyl)-1-isobenzofuranone |
Molecular Formula |
C22H18O4 |
Molecular Weight |
346.4g/mol |
IUPAC Name |
3,3-bis(4-hydroxy-2-methylphenyl)-2-benzofuran-1-one |
InChI |
InChI=1S/C22H18O4/c1-13-11-15(23)7-9-18(13)22(19-10-8-16(24)12-14(19)2)20-6-4-3-5-17(20)21(25)26-22/h3-12,23-24H,1-2H3 |
InChI Key |
DAJCDIIIZOFNEG-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)O)C2(C3=CC=CC=C3C(=O)O2)C4=C(C=C(C=C4)O)C |
Canonical SMILES |
CC1=C(C=CC(=C1)O)C2(C3=CC=CC=C3C(=O)O2)C4=C(C=C(C=C4)O)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-(Acetyloxy)-3-[(acetyloxy)methyl]-4,6-dimethylbenzyl acetate](/img/structure/B515143.png)
